molecular formula C11H16N2O2S2 B2587056 1-(1-Thiophen-2-ylsulfonylazetidin-3-yl)pyrrolidine CAS No. 2319849-75-5

1-(1-Thiophen-2-ylsulfonylazetidin-3-yl)pyrrolidine

Cat. No. B2587056
CAS RN: 2319849-75-5
M. Wt: 272.38
InChI Key: OIOZCMNUFZXSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Thiophen-2-ylsulfonylazetidin-3-yl)pyrrolidine” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolidine-2,5-dione is a versatile scaffold prepared by researchers who evaluated its inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes .


Molecular Structure Analysis

The molecular structure of “1-(1-Thiophen-2-ylsulfonylazetidin-3-yl)pyrrolidine” likely includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The structure of pyrrolidine derivatives can be influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Safety and Hazards

The safety data sheet for pyrrolidine indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for “1-(1-Thiophen-2-ylsulfonylazetidin-3-yl)pyrrolidine” and similar compounds likely involve further exploration of their biological activities and potential therapeutic applications. Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds , suggesting that “1-(1-Thiophen-2-ylsulfonylazetidin-3-yl)pyrrolidine” could also serve as a valuable lead compound in drug discovery.

properties

IUPAC Name

1-(1-thiophen-2-ylsulfonylazetidin-3-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c14-17(15,11-4-3-7-16-11)13-8-10(9-13)12-5-1-2-6-12/h3-4,7,10H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOZCMNUFZXSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.